Structural Elucidation and Analytical Profiling of D-Phenylalanyl Nateglinide (EP Impurity F)
Structural Elucidation and Analytical Profiling of D-Phenylalanyl Nateglinide (EP Impurity F)
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In the rigorous landscape of pharmaceutical quality control, impurity profiling is not merely a regulatory checkpoint; it is a fundamental pillar of patient safety and drug efficacy. Nateglinide is a rapid-acting oral antihyperglycemic agent belonging to the meglitinide class, utilized in the management of type 2 diabetes by inhibiting Kir6.2/SUR1 channels on pancreatic β-cells to stimulate insulin secretion[1].
During the synthesis of the active pharmaceutical ingredient (API), specific process-related impurities are generated. Among the most critical is D-Phenylalanyl Nateglinide , officially designated as Nateglinide EP Impurity F [2][3]. This whitepaper provides an in-depth technical analysis of its chemical structure, exact monoisotopic mass, mechanistic origin, and a self-validating analytical protocol for its precise quantification.
Physicochemical Profiling & Structural Elucidation
D-Phenylalanyl Nateglinide is a dipeptide-like derivative. Structurally, it consists of the trans-4-isopropylcyclohexylcarbonyl moiety attached to a D-phenylalanyl-D-phenylalanine chain. Understanding its exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows, which rely on sub-ppm mass accuracy to differentiate it from isobaric interferences.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine[3] |
| Pharmacopeial Name | Nateglinide EP Impurity F[2] |
| CAS Registry Number | 944746-48-9[3] |
| Molecular Formula | C₂₈H₃₆N₂O₄[4] |
| Molecular Weight | 464.60 g/mol [4] |
| Exact Mass (Monoisotopic) | 464.2675 Da[5] |
| Target HRMS m/z [M+H]⁺ | 465.2748 |
Table 1: Key physicochemical and mass spectrometric parameters of D-Phenylalanyl Nateglinide.
Mechanistic Origin of Impurity F
Causality in Synthesis: The synthesis of Nateglinide typically involves the amidation reaction between trans-4-isopropylcyclohexanecarboxylic acid (or its activated acyl chloride derivative) and D-phenylalanine.
If the stoichiometry of the coupling agents is not strictly controlled, or if there is a localized excess of D-phenylalanine in the reaction matrix, a secondary amidation event occurs. The carboxyl group of the newly formed Nateglinide molecule reacts with another molecule of D-phenylalanine, resulting in the formation of the dipeptide analogue, D-Phenylalanyl Nateglinide[6].
Mechanistic pathway of D-Phenylalanyl Nateglinide formation during API synthesis.
High-Resolution Analytical Methodology
To confidently separate Impurity F from the parent API and other related compounds (such as the cis-isomer Impurity C or the L-phenylalanine enantiomer Impurity B), a self-validating LC-HRMS/UV protocol is required[6].
Causality in Method Design:
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Column Selection: A high-carbon load C18 column is utilized to handle the highly hydrophobic nature of the dipeptide derivative.
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Mobile Phase Selection: An ammonium acetate buffer (pH ~7.5) is selected over traditional phosphate buffers[6]. Why? Ammonium acetate provides the necessary ionic strength to maintain peak shape for the carboxylic acid groups in HPLC, while being fully volatile and compatible with Electrospray Ionization (ESI) mass spectrometry.
Step-by-Step Self-Validating Protocol
Step 1: System Suitability Preparation (Internal Control)
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Prepare a System Suitability Solution containing 1.0 mg/mL of Nateglinide API spiked with 0.02 mg/mL of Nateglinide Impurity B and Impurity F in methanol[6].
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Self-Validation Metric: The system is only deemed valid for analysis if the chromatographic resolution ( Rs ) between Nateglinide and its closely eluting impurities is ≥2.5 , and the Relative Standard Deviation (RSD) of the API peak area across five replicate injections is ≤2.0% [6].
Step 2: Mobile Phase Preparation
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Mobile Phase A: 0.77 g/L ammonium acetate in LC-MS grade water, adjusted to pH 7.5[6].
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Mobile Phase B: LC-MS grade Methanol.
Step 3: Chromatographic Execution (Gradient Elution)
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Flow Rate: 0.8 mL/min (split 1:4 post-column for MS detection).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (captures peptide bonds and aromatic rings).
Step 4: HRMS Validation (Orthogonal Confirmation)
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Operate the HRMS in ESI positive mode (ESI+).
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Extract the exact mass chromatogram for m/z 465.2748 ( ± 5 ppm mass tolerance) to specifically quantify Impurity F without interference from the API matrix.
Self-validating LC-HRMS/UV workflow for the quantification of Impurity F.
Regulatory & Pharmacological Context
Why must D-Phenylalanyl Nateglinide be strictly controlled? Nateglinide exerts its therapeutic effect by binding to the SUR1 subunit of the ATP-sensitive potassium channel (Kir6.2/SUR1) on pancreatic β -cells[1].
Impurities with altered peptide sequences, such as the extended dipeptide structure of Impurity F, possess different steric bulks and lipophilicities. This can lead to unpredictable binding affinities, potentially causing off-target effects or altering the pharmacokinetic profile of the drug formulation. Consequently, pharmacopeial guidelines dictate that individual specified impurities must not exceed 0.1%, and total impurities must remain strictly Not More Than (NMT) 0.5%[6].
References
-
NCATS Inxight Drugs - NATEGLINIDE: Mechanism of Action and Pharmacology. Available at:[Link][1]
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SynZeal Research - Nateglinide EP Impurity F (CAS: 944746-48-9) Reference Standards. Available at:[Link][2]
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Pharmaffiliates - Nateglinide - Impurity F (D-Phenylalanyl Nateglinide) Product Specifications. Available at:[Link][3]
-
Pharmaffiliates - Nateglinide Impurities and Molecular Data. Available at: [Link][4]
-
TrungTamThuoc / USP 2025 - Nateglinide - Definition, Identification, Assay, and Impurity Limits. Available at: [Link]
-
TrungTamThuoc / USP 2025 - Nateglinide USP 2025 Chromatographic Methods. Available at:[Link][6]
-
PubChem (NIH) - Exact Mass Computation for Formula C28H36N2O4. Available at:[Link][5]
Sources
- 1. NATEGLINIDE [drugs.ncats.io]
- 2. Nateglinide EP Impurity F | 944746-48-9 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Psychotrine | C28H36N2O4 | CID 65380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
